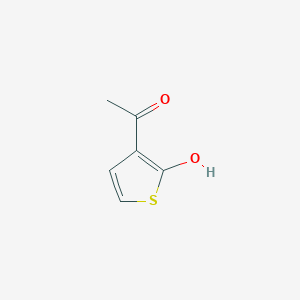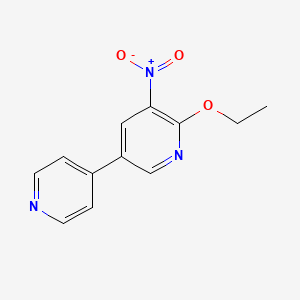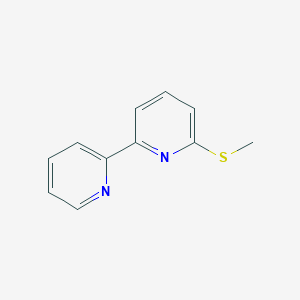![molecular formula C5H8N4O B13132847 1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of epoxides or halohydrins . For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures can yield oxetane . The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne .
Industrial Production Methods
Industrial production methods for 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization and cycloaddition reactions to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the oxetane and triazole rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can yield various functionalized derivatives .
Applications De Recherche Scientifique
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound can be used in the production of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, while the triazole ring can participate in π-π stacking interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A simple triazole ring without the oxetane moiety.
Oxetane: A four-membered ring containing one oxygen atom without the triazole moiety.
1-(Oxetan-3-yl)-1H-1,2,3-triazole: A compound similar to 1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine but without the amine group
Uniqueness
1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-amine is unique due to the combination of the oxetane and triazole rings, which imparts distinct physicochemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C5H8N4O |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1-(oxetan-3-yl)triazol-4-amine |
InChI |
InChI=1S/C5H8N4O/c6-5-1-9(8-7-5)4-2-10-3-4/h1,4H,2-3,6H2 |
Clé InChI |
FCWBVTAEQJWWOG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)N2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


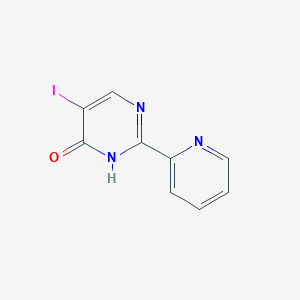
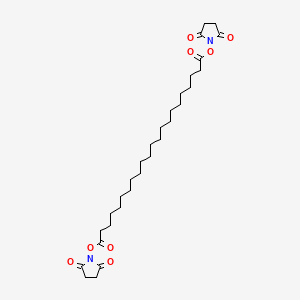
![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
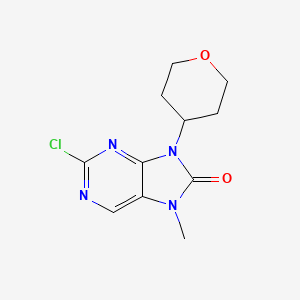
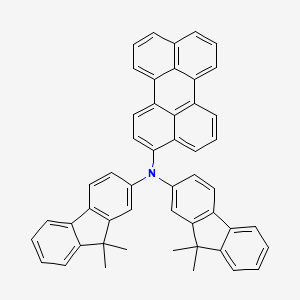
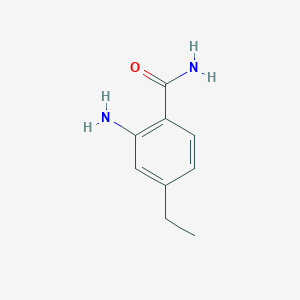
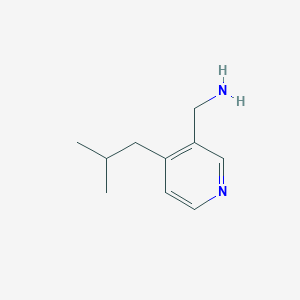
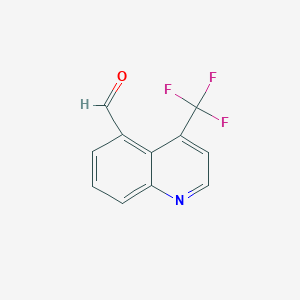
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)
